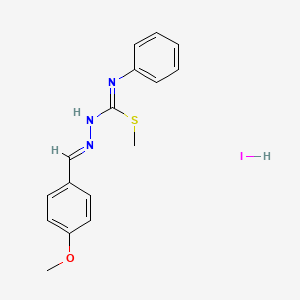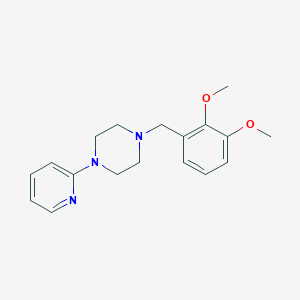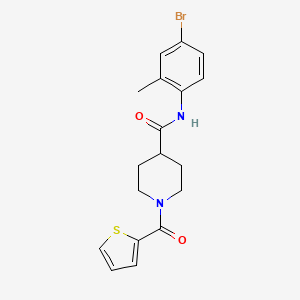
methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide, also known as MMBTHC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound has also been found to inhibit the activity of enzymes involved in viral replication, thus exhibiting antiviral activity. The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
In addition to its therapeutic potential, this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation. This compound has also been found to modulate the expression of genes involved in cell signaling pathways, including the NF-κB pathway and the MAPK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. Additionally, the synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
A limitation of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to be relatively non-toxic in cell culture experiments, its toxicity in vivo has not been fully evaluated. Therefore, caution should be exercised when using this compound in animal studies.
Orientations Futures
There are several future directions for research on methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new drugs targeting similar pathways. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in vivo, which could pave the way for clinical trials.
Méthodes De Synthèse
The synthesis of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide involves the reaction of methyl N-phenylthiocarbamate with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol and is followed by the addition of hydroiodic acid to form the hydroiodide salt of this compound. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
Methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to have antiviral activity against HIV-1 and herpes simplex virus type 1. Additionally, this compound has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N'-phenylcarbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.HI/c1-20-15-10-8-13(9-11-15)12-17-19-16(21-2)18-14-6-4-3-5-7-14;/h3-12H,1-2H3,(H,18,19);1H/b17-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHJRNRZOCCME-KCUXUEJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=NC2=CC=CC=C2)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=NC2=CC=CC=C2)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)

![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)